4-Dimethylamino Antipyrine-d6

LC-MS/MS Bioanalysis Isotope Dilution

The deuterated (d6) isotopologue of aminophenazone with a +6 Da mass shift, enabling unambiguous LC-MS/MS quantification. Unlike unlabeled IS or structural analogs, it perfectly mimics analyte behavior, compensating for matrix effects, extraction losses, and ionization fluctuations. Use as an internal standard for pharmacokinetic studies or as Metamizole EP Impurity D-D6 for regulatory QC. Certified purity and isotopic enrichment ensure method compliance. The definitive solution for robust, validated bioanalysis.

Molecular Formula C13H17N3O
Molecular Weight 237.33 g/mol
CAS No. 91419-95-3
Cat. No. B117837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dimethylamino Antipyrine-d6
CAS91419-95-3
Synonyms4-(Dimethylamino-d6)-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one;  4-(Dimethylamino-d6)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one;  Aminopyrine-d6;  Anafebrina-d6;  (Dimethylamino-d6)analgesine;  (Dimethylamino-d6)phenazone;  Amidazophen-d6;  Amidazo
Molecular FormulaC13H17N3O
Molecular Weight237.33 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C
InChIInChI=1S/C13H17N3O/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11/h5-9H,1-4H3/i2D3,3D3
InChIKeyRMMXTBMQSGEXHJ-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Dimethylamino Antipyrine-d6 (CAS 91419-95-3): A Deuterated Internal Standard for Aminophenazone Quantification and Metamizole Impurity Analysis


4-Dimethylamino Antipyrine-d6, also known as Aminophenazone-d6 or Metamizole EP Impurity D-D6, is a stable isotopically labeled analog of the pyrazolone-class analgesic 4-Dimethylamino Antipyrine (aminophenazone). The compound features six deuterium atoms incorporated into the dimethylamino group [1]. It is purpose-built as an internal standard (IS) for quantitative liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods, enabling precise and accurate quantification of the unlabeled analyte in complex biological matrices and pharmaceutical preparations . Its certified purity and isotopic enrichment make it a critical reference material for regulated bioanalysis and impurity profiling.

Why Unlabeled 4-Dimethylamino Antipyrine and Other Analogs Cannot Substitute 4-Dimethylamino Antipyrine-d6 in Quantitative Bioanalysis


The use of unlabeled 4-Dimethylamino Antipyrine or a non-isotopic structural analog as an internal standard (IS) in LC-MS/MS assays is fundamentally flawed. The unlabeled compound is chemically identical to the target analyte and therefore co-elutes and cannot be distinguished by the mass spectrometer, precluding its use as an IS. Structural analogs, while chromatographically resolvable, often exhibit differential ionization efficiency, extraction recovery, and matrix effects compared to the analyte [1]. These discrepancies introduce significant variability and bias into quantitative measurements, compromising accuracy, precision, and method ruggedness. Only a stable isotopically labeled (SIL) version of the analyte, such as 4-Dimethylamino Antipyrine-d6, can effectively compensate for these variables by mimicking the analyte's behavior throughout the entire analytical workflow, from sample preparation to detection, thereby ensuring reliable quantification [2].

Quantitative Evidence for Selecting 4-Dimethylamino Antipyrine-d6 Over Alternatives


Mass Spectrometric Differentiation: A 6 Da Mass Shift for Unambiguous Analyte Resolution

4-Dimethylamino Antipyrine-d6 provides a +6 Da mass shift relative to the unlabeled analyte, 4-Dimethylamino Antipyrine (aminophenazone). This significant mass difference allows the mass spectrometer to unequivocally distinguish and quantify the internal standard and analyte in the same run without signal overlap .

LC-MS/MS Bioanalysis Isotope Dilution

Certified Purity and Isotopic Enrichment: A Foundation for Reliable Calibration

Commercially available 4-Dimethylamino Antipyrine-d6 from WITEGA is certified with an isotopic purity of >99.0 atom% D and an HPLC purity of >99.0% . In contrast, typical analytical standards of the unlabeled compound may have lower or less stringently defined purity specifications .

Reference Standards Method Validation Quality Control

Regulatory Compliance: Specific Identity as Metamizole EP Impurity D-D6

4-Dimethylamino Antipyrine-d6 is specifically designated as Metamizole EP Impurity D-D6, a deuterated form of the known impurity D listed in the European Pharmacopoeia monograph for metamizole sodium [1]. This specific identity is not shared by the unlabeled compound, which is simply Metamizole EP Impurity D, nor by other deuterated analogs like 4-Dimethylamino Antipyrine-d3.

Pharmaceutical Analysis Impurity Profiling European Pharmacopoeia

Documented Isotope Effect: Altered Metabolic Fate in In Vivo Studies

A study on the metabolism of deuterated aminopyrines in rats demonstrated that deuterium labeling at the 4-N-dimethylamino group (as in AM-4-N(CD3)2, analogous to 4-Dimethylamino Antipyrine-d6) causes a 'metabolic switching' effect [1]. Specifically, the D/H ratio for 4-demethylamino metabolites increased to 1.22-1.30, while the D/H ratio for 3-hydroxymethyl metabolites decreased to 0.347-0.403, indicating a shift in the primary metabolic pathway from 3-methyl oxidation to 4-N-demethylation.

Drug Metabolism Pharmacokinetics Isotope Effect

Class-Wide Advantage of SIL Internal Standards: Compensation for Matrix Effects and Recovery

A comprehensive review on the use of stable isotopically labeled (SIL) internal standards in LC-MS bioanalysis confirms that they are the preferred choice for quantitative assays [1]. By co-eluting with the analyte and experiencing near-identical ionization suppression/enhancement and extraction recovery, a SIL internal standard like 4-Dimethylamino Antipyrine-d6 can correct for these analytical variables, leading to improved accuracy and precision compared to a structural analog. However, the review also notes that even deuterated standards can exhibit small differences in retention time and recovery, necessitating method validation.

LC-MS/MS Matrix Effect Extraction Recovery

Validated Application Scenarios for 4-Dimethylamino Antipyrine-d6 (CAS 91419-95-3)


Regulated Bioanalysis of Aminophenazone in Plasma or Serum

Employ 4-Dimethylamino Antipyrine-d6 as the internal standard in a validated LC-MS/MS method for quantifying aminophenazone (4-Dimethylamino Antipyrine) in clinical or preclinical pharmacokinetic studies . Its +6 Da mass shift and high purity (Section 3, Evidence 1 & 2) enable precise and accurate measurement in complex biological matrices, meeting regulatory guidelines for bioanalytical method validation.

EP-Compliant Impurity Testing of Metamizole Sodium Drug Substance and Products

Utilize 4-Dimethylamino Antipyrine-d6 as Metamizole EP Impurity D-D6 to develop and validate a quantitative LC method for the determination of Impurity D in metamizole sodium active pharmaceutical ingredients (APIs) and finished dosage forms, as per European Pharmacopoeia specifications . Its specific regulatory identity (Section 3, Evidence 3) ensures the method is suitable for quality control and regulatory submissions.

Metabolic Tracing and Pharmacokinetic Modeling of Aminophenazone

In metabolic studies, 4-Dimethylamino Antipyrine-d6 can be used as a tracer to investigate the metabolism of aminophenazone in vitro or in vivo. However, researchers must account for the documented kinetic isotope effect (Section 3, Evidence 4), which alters the metabolic pathway . This makes it a powerful tool for studying metabolic switching but requires careful interpretation when extrapolating to unlabeled drug behavior.

Development of Multi-Residue Screening Methods in Food or Environmental Matrices

Integrate 4-Dimethylamino Antipyrine-d6 as a SIL internal standard in LC-MS/MS multi-residue methods for the detection and quantification of aminophenazone and related pyrazolone residues in food, water, or soil . Its ability to compensate for matrix effects (Section 3, Evidence 5) is essential for achieving accurate results across diverse and challenging sample types.

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